Welcome to the BenchChem Online Store!
molecular formula C9H8ClN3 B8416122 2-chloro-4-(1H-pyrazol-1-yl)aniline

2-chloro-4-(1H-pyrazol-1-yl)aniline

Cat. No. B8416122
M. Wt: 193.63 g/mol
InChI Key: MDYLEUJYRDQGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09303033B2

Procedure details

2-chloro-4-iodoaniline (760 mg, 3 mmol), N,N′-dimethylethylenediamine (96 μL, 0.9 mmol), 1H-pyrazole (430 mg, 6.3 mmol) were dissolved in DMF (3.8 mL). Cs2CO3 (1.86 g, 5.7 mmol) and CuI (57 mg, 0.3 mmol) were added and the reaction was placed in a 140° C. oil bath. After 3 h, the volatiles were removed in vacuo. The residue was diluted with dichloromethane and purified via flash column chromatography (1% MeOH/dichloromethane) to furnish 2-chloro-4-(1H-pyrazol-1-yl)aniline (540 mg, 93%) as a golden brown oil which crystallized overnight at −20° C.
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
96 μL
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
3.8 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
1.86 g
Type
reactant
Reaction Step Two
Name
CuI
Quantity
57 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7](I)[CH:6]=[CH:5][C:3]=1[NH2:4].CNCCNC.[NH:16]1[CH:20]=[CH:19][CH:18]=[N:17]1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.[Cu]I>[Cl:1][C:2]1[CH:8]=[C:7]([N:16]2[CH:20]=[CH:19][CH:18]=[N:17]2)[CH:6]=[CH:5][C:3]=1[NH2:4] |f:3.4.5|

Inputs

Step One
Name
Quantity
760 mg
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)I
Name
Quantity
96 μL
Type
reactant
Smiles
CNCCNC
Name
Quantity
430 mg
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
3.8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Cs2CO3
Quantity
1.86 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
CuI
Quantity
57 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a 140° C.
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with dichloromethane
CUSTOM
Type
CUSTOM
Details
purified via flash column chromatography (1% MeOH/dichloromethane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(N)C=CC(=C1)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.